Cas no 1797770-67-2 (N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide)
![N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1797770-67-2x500.png)
N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- Z1545809015
- N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide
- 1797770-67-2
- EN300-26688413
-
- インチ: 1S/C14H17F3N4OS/c1-9-11(10(2)21(20-9)7-14(15,16)17)5-12(22)19-13(6-18)3-4-23-8-13/h3-5,7-8H2,1-2H3,(H,19,22)
- InChIKey: HUQIFGVBADUBOP-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C#N)(C1)NC(CC1C(C)=NN(CC(F)(F)F)C=1C)=O
計算された属性
- せいみつぶんしりょう: 346.10751684g/mol
- どういたいしつりょう: 346.10751684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688413-0.05g |
N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide |
1797770-67-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamideに関する追加情報
Professional Introduction to N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide (CAS No. 1797770-67-2)
N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1797770-67-2, represents a novel molecular scaffold with potential applications in the development of innovative therapeutic agents. The structural complexity of this molecule, characterized by its thiolan ring and pyrazole moiety, positions it as a promising candidate for further investigation in drug discovery and medicinal chemistry.
The thiolan ring, a seven-membered heterocyclic structure containing sulfur, is known for its unique electronic and steric properties. These characteristics make thiolan derivatives valuable in the design of molecules that can interact with biological targets in specific ways. In particular, the cyano group attached to the thiolan ring introduces a polar functional moiety that can enhance solubility and binding affinity. This feature is particularly relevant in the context of drug design, where optimal solubility is often a critical factor for bioavailability and efficacy.
The pyrazole component of the molecule, specifically the derivative substituted with 3,5-dimethyl-1-(2,2,2-trifluoroethyl), adds another layer of complexity and functionality. Pyrazoles are well-documented heterocycles with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of dimethyl and trifluoroethyl substituents further modulates the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets. This modification is particularly interesting from a medicinal chemistry perspective, as it allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential biological activities of N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide with greater precision. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation. For instance, preliminary docking studies have indicated that this molecule could interact with kinases and other signaling proteins that play crucial roles in cell proliferation and survival. Such interactions are highly relevant in the development of targeted therapies for various diseases.
In addition to its potential therapeutic applications, N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide has attracted interest for its role as an intermediate in synthetic chemistry. The unique structural features of this compound make it a versatile building block for more complex molecules. Researchers have utilized it to construct novel derivatives with enhanced biological activity or improved pharmacokinetic profiles. This underscores the importance of developing robust synthetic methodologies for thiolan-based compounds.
The synthesis of N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide presents several challenges due to its complex structure. However, recent developments in synthetic techniques have made it more feasible to produce this compound on a scalable basis. For example, catalytic hydrogenation and nucleophilic substitution reactions have been optimized to introduce the necessary functional groups with high efficiency. These advancements are crucial for enabling further exploration of the compound's biological potential.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique combination of functional groups makes it a candidate for designing molecules with specific biochemical activities. For instance, derivatives of N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide could be explored for their effects on plant growth regulators or as components in advanced materials with tailored properties.
In conclusion, N-(3-cyanothiolan-3-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetamide (CAS No. 1797770-67) is a structurally complex and functionally diverse organic compound with significant potential in pharmaceutical research and industrial applications. Its unique combination of heterocyclic moieties, functional groups, and substituents positions it as a valuable scaffold for drug discovery, synthetic chemistry, and material science innovation。 As research continues to uncover new biological activities and synthetic strategies, this compound is likely to remain at the forefront of scientific exploration.
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